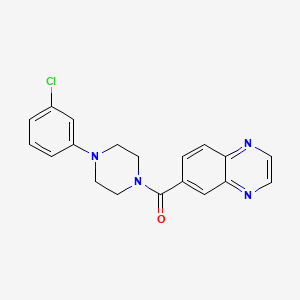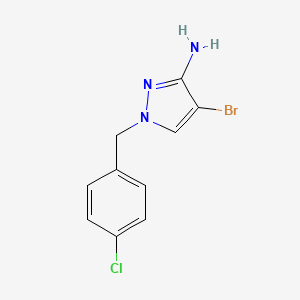![molecular formula C22H21N3O3 B3020143 2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide CAS No. 896368-06-2](/img/structure/B3020143.png)
2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 2-(2-Methyl-1H-indol-3-yl)-N-[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide is a chemically synthesized molecule that may be related to the class of compounds known as acetamides. Acetamides are characterized by the presence of an acetyl group attached to a nitrogen atom. The molecule appears to be a complex acetamide with multiple substituents, including an indolyl group and a pyrrolidinyl ring, which may suggest potential biological activity.
Synthesis Analysis
The synthesis of related acetamide compounds has been described in the literature. For instance, a series of N-substituted acetamides with various substitutions at the carbon adjacent to the amide nitrogen were synthesized and evaluated for their biological activity as opioid kappa agonists . Although the specific compound is not mentioned, the synthesis of similar molecules typically involves the formation of an amide bond between an acyl group and an amine, which can be achieved through various synthetic routes, including direct acylation or via activation of carboxylic acids followed by coupling with amines.
Molecular Structure Analysis
The molecular structure of acetamides like the one described is crucial in determining their biological activity. The presence of a 2-methyl-1H-indol-3-yl group suggests aromaticity and potential interactions with biological targets through pi-stacking or hydrogen bonding. The pyrrolidinyl ring, being a five-membered nitrogen-containing heterocycle, may contribute to the molecule's conformational flexibility and its ability to interact with various receptors or enzymes.
Chemical Reactions Analysis
Acetamides can undergo a variety of chemical reactions, including hydrolysis to form the corresponding carboxylic acid and amine, as well as reactions with nucleophiles at the carbonyl carbon. The specific reactivity of the compound would depend on the electronic and steric effects of the substituents present on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides are influenced by their molecular structure. The presence of aromatic rings and a heterocyclic moiety in the compound suggests it may have moderate to low solubility in water, and its solubility in organic solvents could be relatively higher. The molecule's melting point, boiling point, and stability would be determined by the nature of its substituents and the overall molecular conformation.
While the provided data does not include direct information on the specific compound , the analysis of related compounds and general knowledge of acetamide chemistry can provide insights into its potential properties and reactivity . Further studies, including experimental synthesis and characterization, would be necessary to fully understand the compound's chemical behavior and its potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-13-7-9-16(10-8-13)25-12-15(11-19(25)26)24-22(28)21(27)20-14(2)23-18-6-4-3-5-17(18)20/h3-10,15,23H,11-12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKXYXYPDJJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine](/img/structure/B3020063.png)
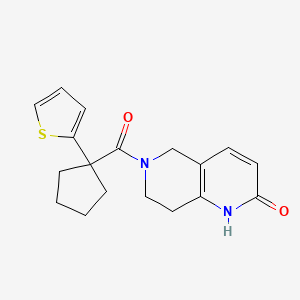
![4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine](/img/structure/B3020067.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)
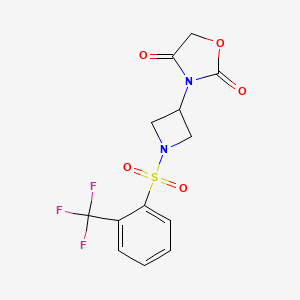
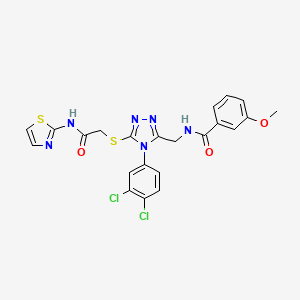
![2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide](/img/structure/B3020076.png)
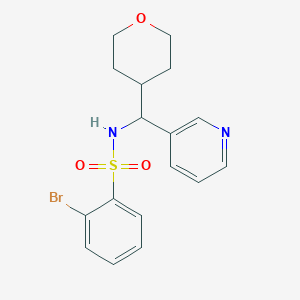
![3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3020080.png)
